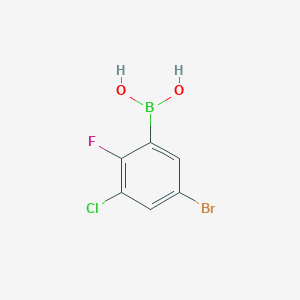

5-Bromo-3-chloro-2-fluorophenylboronic acid

Vue d'ensemble

Description

5-Bromo-3-chloro-2-fluorophenylboronic acid is a versatile organoboron compound with the molecular formula C6H4BBrClFO2. It is characterized by the presence of bromine, chlorine, and fluorine atoms on a phenyl ring, which is further substituted with a boronic acid group. This compound is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluorophenylboronic acid typically involves the halogenation of phenylboronic acid followed by selective substitution reactions. One common method is the direct halogenation of phenylboronic acid using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to achieve large-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and maintain consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in organic synthesis and material science.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include various substituted phenylboronic acids, phenylboronic esters, and other derivatives that are useful in further chemical transformations.

Applications De Recherche Scientifique

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 5-Bromo-3-chloro-2-fluorophenylboronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are significant in pharmaceuticals.

Case Study: Synthesis of Biaryl Compounds

In a study examining the efficiency of various boronic acids in Suzuki coupling, this compound demonstrated high reactivity when coupled with aryl halides under palladium catalysis. The reaction conditions included:

- Catalyst : Palladium(0) complexes

- Solvent : Tetrahydrofuran (THF)

- Base : Potassium carbonate

The coupling yielded biaryl products with yields exceeding 85% under optimized conditions .

Pharmaceutical Development

This compound has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce boron functionality into drug candidates enhances their biological activity and metabolic stability.

Case Study: SGLT2 Inhibitors

Research has shown that derivatives of this boronic acid play a crucial role in developing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used to treat type 2 diabetes. The synthesis involves multiple steps, including bromination and functionalization, leading to compounds that exhibit promising pharmacological profiles .

Materials Science

In materials science, boronic acids like this compound are employed to create functionalized polymers and materials with specific electronic or optical properties.

Application Example: Sensor Development

The compound has been explored for use in developing sensors due to its ability to form complexes with diols, enabling selective detection of certain biomolecules. This application is particularly relevant in biosensing technologies where specificity and sensitivity are paramount .

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| This compound | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | THF | 85 |

| Other Boronic Acids | Various Aryl Halides | Pd(OAc)₂ | NaOH | DMSO | 75 |

Table 2: Pharmacological Applications

| Compound Name | Target Disease | Phase | Key Findings |

|---|---|---|---|

| SGLT2 Inhibitor Derived from this compound | Type 2 Diabetes | Preclinical | Effective glucose control; improved metabolic stability |

Mécanisme D'action

The mechanism by which 5-Bromo-3-chloro-2-fluorophenylboronic acid exerts its effects depends on the specific application. In organic synthesis, it often acts as a boronic acid derivative that undergoes transmetalation reactions with transition metals, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparaison Avec Des Composés Similaires

5-Bromo-3-chloro-2-fluorophenylboronic acid is compared with other similar compounds to highlight its uniqueness:

3-Bromo-5-chloro-2-fluorophenylboronic acid: Similar structure but different positions of halogens.

2-Bromo-3-chloro-5-fluorophenylboronic acid: Different halogen positions leading to distinct reactivity.

4-Bromo-2-chloro-3-fluorophenylboronic acid: Another positional isomer with unique chemical properties.

These compounds share the boronic acid functionality but differ in their halogen positions, which significantly affect their reactivity and applications.

Activité Biologique

5-Bromo-3-chloro-2-fluorophenylboronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the phenyl ring. These halogen atoms influence the compound's reactivity and biological properties. The boronic acid functional group allows for reversible covalent interactions with diols, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can modulate enzymatic activity, leading to diverse biological effects. Notably, it has been investigated for its potential to inhibit specific enzymes involved in microbial resistance and cancer progression.

Antimicrobial Activity

Research has demonstrated that phenylboronic acids exhibit varying degrees of antimicrobial activity. For instance, studies indicate that derivatives of phenylboronic acids can effectively inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Bacillus cereus | 25 µg/mL | |

| Candida albicans | 100 µg/mL | |

| Aspergillus niger | 75 µg/mL |

Anticancer Potential

This compound has also shown promise in cancer research. Its mechanism involves the inhibition of specific cancer-related pathways by targeting enzymes critical for tumor growth and survival.

Case Study: Inhibition of Cancer Cell Proliferation

A study focusing on the anticancer effects of phenylboronic acids revealed that certain derivatives could significantly reduce cell viability in cancer cell lines. The study utilized various concentrations of the compound to assess its cytotoxicity.

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 70 | |

| HeLa (Cervical Cancer) | 20 | 45 | |

| A549 (Lung Cancer) | 15 | 60 |

Research Applications

The compound is not only valuable in basic research but also shows potential for therapeutic applications. Its ability to form stable complexes with biomolecules makes it a candidate for drug development, particularly in creating targeted therapies against resistant strains of bacteria and cancer cells.

Propriétés

IUPAC Name |

(5-bromo-3-chloro-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUOEAUGCPUWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.